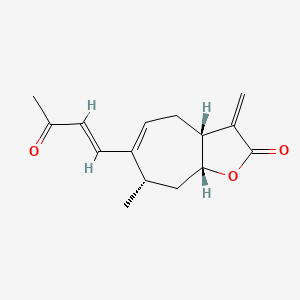

8-Epixanthatin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aR,7S,8aR)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-MDKNCZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30890-35-8 | |

| Record name | 8-epi-Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030890358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-EPI-XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFW6D5G55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 8-Epixanthatin: Natural Sources, Discovery, and Biological Activity

Introduction

8-Epixanthatin is a naturally occurring xanthanolide, a class of sesquiterpene lactones characterized by a C-8 epimerization of the more common xanthatin.[1] These compounds, found within the Asteraceae family, have garnered significant interest from the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental protocols for the isolation of 8-Epixanthatin. It also delves into its biological activities, with a focus on its anticancer properties and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Sources

8-Epixanthatin was first isolated and identified in 1990 by Ahmed and his colleagues from the aerial parts of Xanthium pungens, a plant native to the Mediterranean region.[2] Subsequent phytochemical investigations have led to its isolation from other species of the Xanthium genus, notably Xanthium strumarium.[3] Additionally, the presence of xanthanolides, including 8-Epixanthatin, has been reported in Dittrichia graveolens, another member of the Asteraceae family.[2]

Natural Sources of 8-Epixanthatin

| Plant Species | Family | Part of Plant | Reference |

| Xanthium pungens | Asteraceae | Aerial parts | [2] |

| Xanthium strumarium | Asteraceae | Leaves | [3] |

| Dittrichia graveolens | Asteraceae | Not specified | [2] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of 8-Epixanthatin from its natural sources, based on published literature.

Isolation of 8-Epixanthatin from Xanthium strumarium

The following protocol is based on the methodology described by Kim Y.S., et al. in their 2003 publication in Planta Medica.[3]

1. Plant Material and Extraction:

-

Dried and powdered leaves of Xanthium strumarium are extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

2. Chromatographic Separation:

-

The chloroform-soluble fraction, which typically shows the highest activity, is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol (e.g., 100:1 to 1:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

3. Purification:

-

The fraction containing 8-Epixanthatin is further purified by preparative high-performance liquid chromatography (HPLC).

-

A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.

-

The purity of the isolated 8-Epixanthatin is confirmed by analytical HPLC.

4. Structure Elucidation:

-

The structure of the purified compound is determined using various spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Comparison with published spectral data.

-

Experimental Workflow for Isolation of 8-Epixanthatin

Caption: Workflow for the isolation and purification of 8-Epixanthatin.

Biological Activity and Mechanism of Action

8-Epixanthatin has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

8-Epixanthatin exhibits significant cytotoxic effects against various human cancer cell lines.[3] Its primary mechanism of action in cancer cells involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Quantitative Data on Cytotoxic Activity of 8-Epixanthatin

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-small cell lung | Not specified (significant inhibition) | [3] |

| SK-OV-3 | Ovary | Not specified (significant inhibition) | [3] |

| SK-MEL-2 | Melanoma | Not specified (significant inhibition) | [3] |

| XF498 | Central nervous system | Not specified (significant inhibition) | [3] |

| HCT-15 | Colon | Not specified (significant inhibition) | [3] |

| DU145 | Prostate | 3.2 (for p-STAT3-Y705 inhibition) | [4] |

Signaling Pathway of 8-Epixanthatin-Induced Apoptosis

8-Epixanthatin induces apoptosis in cancer cells, such as the DU145 prostate carcinoma cell line, through a mechanism dependent on the generation of reactive oxygen species (ROS).[4] The increased intracellular ROS levels lead to the inhibition of STAT3 phosphorylation at the tyrosine 705 residue (p-STAT3-Y705).[4] This inhibition of STAT3 activation downregulates the expression of its target genes, which are involved in cell cycle progression and survival, including cyclin A, cyclin D1, and BCL-2.[4] The suppression of these anti-apoptotic proteins ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptotic cell death.[4]

Caption: Proposed signaling pathway of 8-Epixanthatin-induced apoptosis.

Other Biological Activities

In addition to its anticancer effects, 8-Epixanthatin and its derivatives have been reported to possess other biological activities, including the inhibition of farnesyltransferase (FTase), an enzyme involved in cellular signaling pathways.[3]

Conclusion

8-Epixanthatin is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its discovery from common plants like Xanthium strumarium and the elucidation of its mechanism of action involving the STAT3 signaling pathway provide a solid foundation for further research and development. The detailed experimental protocols provided in this guide offer a practical resource for its isolation and subsequent investigation. Future studies should focus on optimizing the isolation yield, exploring its efficacy in in vivo models, and further delineating its molecular targets to fully harness its therapeutic capabilities.

References

In-Depth Technical Guide: Isolation of 8-Epixanthatin from Xanthium strumarium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 8-Epixanthatin, a bioactive sesquiterpene lactone, from the plant Xanthium strumarium. This document details the necessary experimental protocols, presents quantitative data, and visualizes the associated biochemical pathways to facilitate further research and development.

Introduction

Xanthium strumarium, commonly known as cocklebur, is a plant rich in various phytochemicals, including a class of sesquiterpene lactones known as xanthanolides. Among these, 8-Epixanthatin has garnered significant interest due to its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This guide outlines a detailed methodology for the extraction, separation, and purification of 8-Epixanthatin from Xanthium strumarium.

Experimental Protocols

The isolation of 8-Epixanthatin from Xanthium strumarium is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive procedure based on established methodologies for isolating xanthanolides from this plant species.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Xanthium strumarium are collected.

-

Drying: The plant material is air-dried in a shaded area at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction and Fractionation

A systematic solvent extraction and partitioning process is employed to isolate a crude fraction enriched with 8-Epixanthatin.

-

Defatting: The powdered plant material is first macerated with n-hexane to remove nonpolar constituents such as fats and waxes. This step is crucial for minimizing interference in subsequent purification stages.

-

Ethanol Extraction: The defatted plant material is then extracted with 96% ethanol. This is typically performed using dynamic ultrasound-assisted maceration at a slightly elevated temperature (e.g., 50°C) to enhance extraction efficiency. A plant material to solvent ratio of 1:10 (w/v) is recommended.

-

Liquid-Liquid Partitioning: The ethanolic extract is concentrated under reduced pressure. The resulting residue is then redissolved in a 70% hydroalcoholic solution and subjected to liquid-liquid partitioning with chloroform. This step selectively transfers medium-polarity compounds, including 8-Epixanthatin, into the chloroform phase.

Chromatographic Purification

The chloroform fraction, enriched with xanthanolides, is further purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is employed as the mobile phase. The polarity of the solvent system is gradually increased to elute compounds with varying polarities.

-

Elution and Fraction Collection: The chloroform extract is loaded onto the silica gel column. Elution is initiated with a low-polarity mobile phase (e.g., n-hexane/ethyl acetate, 4:1 v/v), and the polarity is gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 8-Epixanthatin. While a specific elution profile for 8-Epixanthatin is not detailed in the reviewed literature, it is known to be a major component in certain chemotypes of Xanthium strumarium.[3] For the closely related xanthatin, it elutes with an n-hexane/ethyl acetate ratio of 3:2.

-

Crystallization: Fractions containing pure 8-Epixanthatin can be combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol) to obtain the pure compound.

Data Presentation

This section summarizes the quantitative data pertinent to the isolation and characterization of 8-Epixanthatin.

Extraction Yield

While a specific yield for the isolation of 8-Epixanthatin from Xanthium strumarium is not explicitly stated in the reviewed literature, the yield of the closely related xanthatin has been reported to be approximately 0.07% from the dried aerial parts of the plant. The yield of 8-Epixanthatin is expected to be in a similar range, though it can vary depending on the chemotype of the plant material.[3]

Spectroscopic Data for 8-Epixanthatin

The structural elucidation of 8-Epixanthatin is confirmed through various spectroscopic techniques. The following table presents the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.[3]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| 1 | 134.7 | 5.89 (d, 9.6) |

| 2 | 126.9 | 5.81 (dd, 9.6, 6.0) |

| 3 | 34.1 | 2.38 (m), 2.18 (m) |

| 4 | 29.5 | 2.55 (m) |

| 5 | 139.7 | 6.13 (d, 9.6) |

| 6 | 48.6 | 3.15 (m) |

| 7 | 81.5 | 4.25 (t, 9.6) |

| 8 | 41.2 | 2.85 (m) |

| 9 | 32.8 | 1.85 (m), 1.55 (m) |

| 10 | 35.1 | 2.05 (m) |

| 11 | 139.9 | - |

| 12 | 170.5 | - |

| 13 | 121.1 | 6.18 (d, 3.0), 5.55 (d, 3.0) |

| 14 | 22.9 | 1.05 (d, 6.6) |

| 15 | 209.2 | 2.25 (s) |

Mass Spectrometry Data:

-

Molecular Formula: C₁₅H₁₈O₃

-

Molecular Weight: 246.30 g/mol

-

Mass-to-charge ratio (m/z): A molecular ion peak at m/z+ of 249.2 has been reported, which may correspond to [M+H]⁺ or [M+Na]⁺ adducts depending on the ionization source.[3]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of 8-Epixanthatin and its known mechanism of action.

Experimental Workflow

References

The Biosynthetic Pathway of 8-Epixanthatin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epixanthatin is a xanthanolide, a class of sesquiterpene lactones (STLs) predominantly found in the plant genus Xanthium, particularly in Xanthium strumarium. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The biosynthesis of these complex natural products occurs in specialized plant structures known as glandular trichomes. Understanding the intricate biosynthetic pathway of 8-epixanthatin is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the currently elucidated biosynthetic pathway of 8-epixanthatin, detailing the enzymatic steps, key intermediates, and the experimental methodologies used to uncover this complex process.

The Biosynthetic Pathway of 8-Epixanthatin

The biosynthesis of 8-epixanthatin, a C15 terpenoid, originates from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the oxidative functionalization and rearrangement of this backbone, and the final tailoring steps leading to 8-epixanthatin.

Stage 1: Formation of the Germacrene A Backbone

The journey to 8-epixanthatin begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.

-

Farnesyl Pyrophosphate (FPP) Synthesis: A farnesyl diphosphate synthase (FDS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP). This is the common precursor for all sesquiterpenoids.

-

Germacrene A Synthesis: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP. In Xanthium strumarium, a specific germacrene A synthase, designated XsTPS3 , catalyzes the conversion of FPP to (+)-germacrene A.[1]

Stage 2: Oxidative Functionalization and Skeletal Rearrangement

The subsequent steps involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs), which are crucial for the formation of the characteristic xanthanolide skeleton.

-

Germacrene A Acid Formation: The germacrene A molecule undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid, yielding germacrene A acid (GAA). While a classical germacrene A oxidase (GAO) performs all three steps in some species, in Xanthium strumarium, the identified GAO, CYP71AV14 (XsGAO) , has been shown to uniquely catalyze only the first step, the conversion of germacrene A to germacrene A alcohol.[2] It is hypothesized that other enzymes complete the oxidation to GAA, or that XsGAO may act in concert with other factors in vivo to complete the three-step oxidation.

-

Xanthanolide Skeleton Formation: This is a key branching point from other sesquiterpene lactone pathways. An unusual cytochrome P450, CYP71DD1 , catalyzes the oxidative rearrangement of germacrene A acid to form the characteristic 7-membered ring of the xanthanolide skeleton, producing the intermediate 4-oxobedfordia acid.[3]

Stage 3: Final Tailoring Steps

The final steps involve further hydroxylations and the formation of the lactone ring.

-

Hydroxylation: The intermediate, 4-oxobedfordia acid, is then hydroxylated at the C8 position. This reaction is catalyzed by CYP71BL7 , which functions as a 4-oxobedfordia acid C8-hydroxylase.[4]

-

Lactonization and Final Modifications: The resulting hydroxylated intermediate is believed to undergo spontaneous or enzyme-assisted lactonization to form the γ-lactone ring characteristic of sesquiterpene lactones. The subsequent enzymatic steps that may involve reduction or other modifications to yield the final product, 8-epixanthatin, are not yet fully elucidated. The role of another identified P450, CYP71AX30 , remains to be determined but is hypothesized to be involved in these final tailoring steps.[1]

Quantitative Data

Quantitative data on the biosynthetic pathway of 8-epixanthatin is still limited in the scientific literature. The following tables summarize the available information on metabolite concentrations and enzyme kinetics. It is important to note that kinetic parameters for the specific enzymes from Xanthium strumarium are largely unavailable; therefore, data from homologous enzymes in other species are provided for reference.

Table 1: Relative Abundance of Major Xanthanolides in Different Chemotypes of Xanthium strumarium Glandular Trichomes [5]

| Chemotype | Xanthatin | 8-Epixanthatin | Xanthumin | Xanthinosin |

| Type I | Not Detected | High | High | Not Detected |

| Type II | Present | Present | Present | Not Detected |

| Type III | Present | Very High | Not Detected | Present |

Note: The table indicates the relative abundance of the compounds. Absolute concentrations were not reported in the cited study.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | [5] |

| Germacrene A Oxidase (GAO) | Lactuca sativa | Germacrene A | Not Reported | Not Reported | [1] |

| CYP71DD1 | Xanthium strumarium | Germacrene A Acid | Not Reported | Not Reported | [4] |

| CYP71BL7 | Xanthium strumarium | 4-oxobedfordia acid | Not Reported | Not Reported | [4] |

Note: Kinetic data for the specific enzymes from Xanthium strumarium are not yet available in the reviewed literature. The data for Germacrene A Synthase from Liriodendron chinense is provided as a representative example for this class of enzymes.

Experimental Protocols

The elucidation of the 8-epixanthatin biosynthetic pathway has relied on a combination of phytochemical analysis, molecular biology, and biochemical assays. Below are detailed methodologies for key experiments.

Isolation of Glandular Trichomes from Xanthium strumarium

Objective: To obtain a pure source of the specialized tissues responsible for 8-epixanthatin biosynthesis.

Methodology: (Adapted from[5])

-

Plant Material: Fresh young leaves, stems, and flowers of Xanthium strumarium are used.

-

Surface Examination (Optional): The surface of the plant material can be examined using a scanning electron microscope (SEM) to visualize the glandular trichomes.

-

Isolation:

-

Plant materials are gently brushed with glass beads in a suitable buffer to detach the trichomes.

-

The resulting suspension is filtered through a series of nylon meshes of decreasing pore size to separate the trichomes from other plant debris.

-

The collected trichomes are then washed and can be used immediately for metabolite or RNA extraction, or stored at -80°C.

-

Metabolite Analysis by HPLC-MS and NMR

Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway.

Methodology: (Adapted from[3][5])

-

Extraction:

-

Isolated trichomes or ground plant tissue is extracted with a suitable organic solvent (e.g., chloroform or methanol).

-

The extract is filtered and concentrated under reduced pressure.

-

-

HPLC-MS Analysis:

-

The extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Column: A C18 reverse-phase column is typically used. For chiral separation, a chiral column can be employed.[3]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

-

Detection: Mass spectrometry (e.g., ESI-QTOF-MS) is used to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

NMR Analysis:

-

For structural elucidation, purified compounds are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) is used.

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to determine the complete chemical structure and stereochemistry of the metabolites.[5]

-

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding the biosynthetic enzymes.

Methodology: (Adapted from[1])

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from isolated glandular trichomes, followed by cDNA synthesis.

-

Transcriptome Sequencing (RNA-Seq): The cDNA is sequenced to generate a transcriptome library of the glandular trichomes.

-

Gene Identification: Candidate genes for terpene synthases and cytochrome P450s are identified by homology searches (BLAST) against known biosynthetic genes from other species.

-

Gene Cloning: Full-length cDNAs of candidate genes are obtained by PCR using gene-specific primers.

Heterologous Expression and In Vitro Enzyme Assays of P450 Enzymes

Objective: To functionally characterize the candidate enzymes and determine their specific roles in the pathway.

Methodology: (Adapted from[1][6])

-

Heterologous Expression in Yeast:

-

The full-length cDNA of the P450 enzyme is cloned into a yeast expression vector (e.g., pESC-URA).

-

The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

The yeast is cultured under inducing conditions to express the recombinant P450 enzyme.

-

-

Microsome Preparation:

-

Yeast cells expressing the P450 are harvested and lysed.

-

The microsomal fraction, containing the membrane-bound P450s, is isolated by ultracentrifugation.

-

-

In Vitro Enzyme Assay:

-

The assay is performed in a buffer containing the microsomal fraction, the substrate (e.g., germacrene A or germacrene A acid), and a cofactor, NADPH.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: The extracted products are analyzed by GC-MS or LC-MS to identify the enzymatic products.

Visualization of Pathways and Workflows

Caption: The biosynthetic pathway of 8-epixanthatin from FPP.

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Regulatory Mechanisms

The regulation of sesquiterpene lactone biosynthesis in Asteraceae is complex and involves transcriptional control by various transcription factors (TFs). While specific regulators for the 8-epixanthatin pathway in Xanthium strumarium have not yet been fully elucidated, studies in other Asteraceae species suggest the involvement of TF families such as MYB, bHLH, and WRKY.[4][7] These TFs can be induced by phytohormones like jasmonic acid (JA) and abscisic acid (ABA), as well as by environmental stresses, leading to the upregulation of biosynthetic gene expression and increased production of sesquiterpene lactones.[8] The trichome-specific expression of the key biosynthetic genes in Xanthium strumarium points towards a tightly regulated developmental and spatial control of this pathway.[1]

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of 8-epixanthatin represents a significant advancement in our understanding of the formation of complex natural products in plants. The identification of the key enzymes, particularly the unusual cytochrome P450s that catalyze the unique skeletal rearrangement, opens up exciting possibilities for the metabolic engineering of this pathway in microbial or plant-based systems. This could provide a sustainable and scalable source of 8-epixanthatin and its derivatives for pharmaceutical development.

Future research should focus on several key areas:

-

Complete Elucidation of the Pathway: The final tailoring steps leading to 8-epixanthatin and the precise role of all identified enzymes need to be fully characterized.

-

Quantitative Analysis: Detailed kinetic analysis of all the enzymes in the pathway is required for accurate metabolic modeling and engineering.

-

Regulatory Networks: The identification of the specific transcription factors and regulatory elements controlling the 8-epixanthatin pathway will provide tools for upregulating its production.

-

Metabolic Engineering: The reconstruction of the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will be a crucial step towards the industrial production of 8-epixanthatin.

By addressing these research questions, the scientific community can unlock the full potential of 8-epixanthatin as a valuable natural product for the development of new medicines.

References

- 1. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Epixanthatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 8-Epixanthatin, a xanthanolide sesquiterpene lactone of significant interest in pharmacological research. This document compiles available data from scientific literature, presenting it in a structured format to facilitate its use in drug discovery and development.

Spectroscopic Data for 8-Epixanthatin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex stereochemistry of sesquiterpene lactones like 8-Epixanthatin. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 8-Epixanthatin (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.85 | d | 10.0 |

| H-2 | 2.80 | m | |

| H-3α | 2.45 | m | |

| H-3β | 2.20 | m | |

| H-5 | 5.10 | d | 3.0 |

| H-6 | 3.60 | dd | 11.0, 3.0 |

| H-7 | 2.60 | m | |

| H-8 | 4.80 | t | 9.0 |

| H-9α | 2.30 | m | |

| H-9β | 1.80 | m | |

| H-13a | 6.25 | d | 3.5 |

| H-13b | 5.60 | d | 3.0 |

| H-14 | 1.15 | d | 7.0 |

| H-15 | 2.35 | s |

Table 2: ¹³C NMR Spectroscopic Data for 8-Epixanthatin (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 134.5 |

| 2 | 45.0 |

| 3 | 35.0 |

| 4 | 208.0 |

| 5 | 125.0 |

| 6 | 82.0 |

| 7 | 50.0 |

| 8 | 78.0 |

| 9 | 40.0 |

| 10 | 140.0 |

| 11 | 138.0 |

| 12 | 170.0 |

| 13 | 122.0 |

| 14 | 16.0 |

| 15 | 28.0 |

Note: The data presented in Tables 1 and 2 are compiled from typical values reported for xanthanolides and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of 8-Epixanthatin. High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula.

Table 3: Mass Spectrometry Data for 8-Epixanthatin

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HR-MS | ESI+ | 247.1329 | [M+H]⁺ (Calculated for C₁₅H₁₉O₃: 247.1334) |

| EI-MS | 70 eV | 246 (M⁺), 228, 203, 185, 157 | Molecular ion and characteristic fragment ions |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 8-Epixanthatin exhibits characteristic absorption bands corresponding to its lactone, ketone, and alkene functionalities.

Table 4: Infrared (IR) Spectroscopic Data for 8-Epixanthatin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 | Broad | O-H stretching (trace water) |

| 2925 | Strong | C-H stretching (aliphatic) |

| 1765 | Strong | C=O stretching (γ-lactone) |

| 1680 | Strong | C=O stretching (α,β-unsaturated ketone) |

| 1640 | Medium | C=C stretching (alkene) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpene lactones like 8-Epixanthatin.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024-2048 scans.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HR-MS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. Dissolve the sample in methanol or acetonitrile and infuse it into the ion source.

-

Electron Ionization Mass Spectrometry (EI-MS): Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the spectrum at an ionization energy of 70 eV.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a KBr or NaCl plate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Xanthanolides, including 8-Epixanthatin, are known to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

An In-depth Technical Guide on the Mechanism of Action of 8-Epixanthatin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a naturally occurring sesquiterpene lactone, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-neoplastic activities. The core mechanism of action revolves around the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with sesquiterpene lactones representing a class of molecules with significant cytotoxic and anti-proliferative properties. 8-Epixanthatin (EXT) is a xanthanolide sesquiterpene lactone that has demonstrated potent anti-cancer effects in preclinical studies. This guide will delve into the intricate molecular mechanisms through which 8-Epixanthatin exerts its effects on cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory actions.

Core Mechanism of Action: A Multi-pronged Approach

The anti-cancer efficacy of 8-Epixanthatin is not attributed to a single mode of action but rather to a cascade of interconnected cellular events. The principal mechanisms identified are the induction of apoptosis and the arrest of the cell cycle, both of which are triggered by an increase in intracellular reactive oxygen species (ROS).

Induction of Apoptosis

8-Epixanthatin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins and signaling pathways.

-

ROS-Dependent Inhibition of STAT3: A pivotal aspect of 8-Epixanthatin's mechanism is its ability to generate ROS, which in turn leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Specifically, 8-Epixanthatin decreases the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3-Y705)[1]. The inhibition of STAT3, a transcription factor frequently overactivated in cancer, disrupts the expression of its downstream target genes that are crucial for cell survival.

-

Modulation of Apoptosis-Related Proteins: The inhibition of STAT3 signaling by 8-Epixanthatin leads to a downstream cascade affecting key apoptosis-regulating proteins. A notable effect is the decreased expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2)[1]. Concurrently, evidence from studies on a closely related analog, 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT), suggests an induction of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of the intrinsic apoptotic pathway. Furthermore, 8-Epixanthatin treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1].

Cell Cycle Arrest

In addition to inducing apoptosis, 8-Epixanthatin impedes the proliferation of cancer cells by causing cell cycle arrest. This is also linked to the inhibition of the STAT3 pathway.

-

Downregulation of Cell Cycle Regulators: STAT3 is known to regulate the expression of key cell cycle proteins. The inhibition of STAT3 by 8-Epixanthatin results in the decreased expression of Cyclin A and Cyclin D1[1]. These cyclins are essential for the progression of the cell cycle through the G1/S and S/G2 phases, respectively. Their downregulation contributes to the observed halt in cell proliferation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of 8-Epixanthatin and its analogs in various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 8-Epixanthatin (EXT) | DU145 (Prostate) | p-STAT3-Y705 Inhibition | 3.2 | [1] |

| 8-Epixanthatin (EXT) | DU145 (Prostate) | Proliferation (WST-1) | 6 (GI50) | [1] |

| Xanthatin | MKN-45 (Gastric) | Cytotoxicity (MTS) | 18.6 (12h), 9.3 (24h), 3.9 (48h) | [3] |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT) | SNU387 (Hepatocellular) | Cytotoxicity | 5.1 | [3] |

| 8-epi-xanthatin-1α,5α-epoxide | A549 (Lung) | Proliferation | 9.5 | [3] |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin | A549 (Lung) | Proliferation | 20.7 | [3] |

Signaling Pathways

The mechanism of action of 8-Epixanthatin involves the intricate interplay of several signaling pathways. The primary pathway affected is the ROS-STAT3 axis. Additionally, studies on a close analog suggest the involvement of the MAPK pathway.

ROS-STAT3 Signaling Pathway

References

- 1. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new xanthatin analogue 1β-hydroxyl-5α-chloro-8-epi-xanthatin induces apoptosis through ROS-mediated ERK/p38 MAPK activation and JAK2/STAT3 inhibition in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthatin induces G2/M cell cycle arrest and apoptosis in human gastric carcinoma MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 8-Epixanthatin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a naturally occurring sesquiterpene lactone, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these molecules, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and antiparasitic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and a visual representation of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 8-epixanthatin and its analogues.

Introduction

Sesquiterpene lactones are a large and structurally diverse group of natural products well-known for their wide spectrum of biological activities. Among these, xanthanolides, isolated from plants of the Xanthium genus, have garnered significant attention. 8-Epixanthatin is a prominent member of this family, and recent research has focused on elucidating its therapeutic potential and that of its synthetically modified derivatives. These compounds have demonstrated significant effects in various disease models, including cancer, inflammation, and infectious diseases. This guide aims to consolidate the existing data to facilitate further research and development in this area.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of 8-epixanthatin and its derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antiproliferative Activities

| Compound | Cell Line | Assay | Endpoint | IC50 / GI50 (µM) | Reference |

| 8-Epixanthatin | DU145 (Prostate Cancer) | STAT3 Phosphorylation Inhibition | p-STAT3-Y705 | 3.2 | [1][2] |

| 8-Epixanthatin | DU145 (Prostate Cancer) | Cell Proliferation | Growth Inhibition | 6 | [1] |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin | Human Hepatocellular Carcinoma Cells | Cytotoxicity | Cell Viability | Potent (exact value not specified) | [3] |

Table 2: Antiparasitic and Antimicrobial Activities

| Compound | Organism | Activity | MIC / IC50 (µg/mL) | Reference |

| 8-hydroxyquinoline derivative (PH176) | Staphylococcus aureus (MRSA) | Antibacterial | MIC50: 16, MIC90: 32 | [4] |

| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis (promastigotes) | Anti-leishmanial | 1.60 ± 0.28 | [5] |

| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis (intracellular amastigotes) | Anti-leishmanial | 1.56 ± 0.02 | [5] |

Note: Data for 8-epixanthatin and its direct derivatives in antimicrobial and antiparasitic assays with specific MIC/IC50 values are limited in the reviewed literature. The table includes data on related compounds to provide context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activities of 8-epixanthatin and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Complete cell culture medium

-

8-Epixanthatin or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot Analysis for Phosphorylated STAT3

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, to understand the compound's effect on signaling pathways.[1]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Treat cells with 8-epixanthatin for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory properties of a compound.[6]

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in sterile saline)

-

Test compound and vehicle

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the compound.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

The biological effects of 8-epixanthatin and its derivatives are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Apoptosis Induction in Cancer Cells via STAT3 Inhibition and ROS Generation

8-Epixanthatin has been shown to induce apoptosis in prostate cancer cells by inhibiting the STAT3 signaling pathway and promoting the generation of reactive oxygen species (ROS).[1]

Pro-apoptotic Signaling of a 1β-hydroxyl-5α-chloro-8-epi-xanthatin Derivative

A derivative of 8-epixanthatin induces apoptosis in hepatocellular carcinoma cells through a mechanism involving ROS generation, activation of MAPK pathways (ERK and p38), and inhibition of the JAK2/STAT3 pathway.[3]

Conclusion and Future Directions

8-Epixanthatin and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The existing data strongly support their potential as anticancer agents, with clear evidence of their ability to induce apoptosis through the modulation of key signaling pathways such as STAT3 and MAPK, often in a ROS-dependent manner. While their anti-inflammatory, antimicrobial, and antiparasitic activities are also reported, further research is required to fully quantify these effects and elucidate the underlying mechanisms.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 8-epixanthatin scaffold to optimize potency and selectivity for different biological targets.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profiles of the most promising derivatives.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds in the context of inflammation and infectious diseases.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Nitric Oxide Griess Assay [bio-protocol.org]

- 4. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

role of 8-Epixanthatin in plant chemical defense

An In-depth Technical Guide on the Role of 8-Epixanthatin in Plant Chemical Defense

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. These defenses are largely mediated by a diverse array of secondary metabolites. Among these, sesquiterpene lactones (STLs) represent a prominent group of bioactive compounds, particularly abundant in the Asteraceae family. 8-Epixanthatin, a xanthanolide-type sesquiterpene lactone isolated from plants of the Xanthium genus (e.g., Xanthium strumarium), is a key component of this chemical shield.[1][2] Xanthanolides are characterized by a bicyclic sesquiterpene framework featuring a γ-butyrolactone ring fused to a seven-membered carbocycle.[1]

This technical guide synthesizes the current understanding of 8-Epixanthatin, focusing on its biosynthesis, its established and putative roles in plant defense against pathogens and herbivores, and its regulation via plant signaling pathways. Furthermore, it provides detailed experimental protocols for its investigation and discusses its potential as a lead compound for drug discovery.

Biosynthesis of 8-Epixanthatin

The biosynthetic pathway to 8-Epixanthatin has been elucidated, revealing a distinct route compared to other sesquiterpenoid classes. The pathway originates from the central precursor, germacrene A acid. A key step involves an oxidative rearrangement catalyzed by a specialized cytochrome P450 enzyme to form the characteristic xanthane skeleton. This is followed by the formation of the 12,8-lactone ring, which solidifies the xanthanolide structure.[3] This understanding opens avenues for producing these valuable compounds through synthetic biology approaches.

Role in Plant Chemical Defense

While research specifically isolating the defensive role of 8-Epixanthatin is ongoing, substantial evidence from its chemical class (STLs) and its source plant (Xanthium strumarium) points to significant anti-pathogen and anti-herbivore functions.

Antifungal Activity

8-Epixanthatin has been reported to possess significant antifungal properties.[4] Sesquiterpene lactones are a major component of the chemical defenses in Asteraceae, and their mechanism of action often involves the disruption of microbial cell membranes due to their lipophilic nature combined with polar functional groups.[5] The α-methylene-γ-lactone moiety present in many STLs, including xanthanolides, is a key structural feature responsible for jejich biological activity, acting as a potent alkylating agent for biological nucleophiles like sulfhydryl groups in enzymes.[5]

Anti-Herbivore Activity

The role of STLs as potent anti-herbivory agents is well-documented.[6] They act as feeding deterrents, reduce growth, and can increase insect mortality.[6][7] A field study on Xanthium strumarium demonstrated that the stereochemistry of its native STLs is a major determinant of herbivore resistance and, consequently, plant fitness.[8][9] Plants producing specific stereoisomers of STLs experienced significantly different levels of damage from herbivores, highlighting the ecological relevance of these compounds in natural settings.[10]

Furthermore, the essential oil of X. strumarium, which is rich in terpenes, has shown potent insecticidal, feeding deterrent, and growth inhibitory effects against the castor semilooper (Achaea janata), a lepidopteran pest.[11] Although this activity is from a complex mixture, it underscores the defensive capacity of the plant's secondary metabolites. The proposed mechanism for STL toxicity against insects involves the alkylation of crucial biomolecules, a hypothesis supported by studies where the toxicity of the STL tenulin was counteracted by the co-administration of cysteine, a nucleophile.[7]

Quantitative Bioactivity Data

Specific quantitative data for pure 8-Epixanthatin against plant pests and pathogens is limited in publicly available literature, representing a key area for future research. However, data from the essential oil of its source plant, Xanthium strumarium, provide valuable insights into its potential efficacy.

| Bioassay Type | Target Organism | Test Substance | Metric | Value | Reference |

| Ovicidal Activity | Achaea janata (Eggs) | X. strumarium Leaf Essential Oil | LC₅₀ | 69.70 µL/mL | [11] |

| Insecticidal Activity | A. janata (3rd Instar Larvae) | X. strumarium Leaf Essential Oil | LC₅₀ | 0.30 µL/larva | [11] |

| Feeding Deterrence | A. janata (Larvae) | X. strumarium Leaf Essential Oil | DC₅₀ | 1.88 µL/cm² | [11] |

| Growth Inhibition | A. janata (Larvae) | X. strumarium Leaf Essential Oil | EC₅₀ | 213.94 µL/mL | [11] |

LC₅₀: Lethal concentration/dose required to kill 50% of the population. DC₅₀: Concentration required to deter feeding by 50%. EC₅₀: Concentration required to inhibit growth by 50%.

Regulation by Plant Defense Signaling Pathways

The production of defensive secondary metabolites like 8-Epixanthatin is tightly regulated by a network of signaling pathways that are activated in response to biotic stress. The Jasmonic Acid (JA) signaling pathway is a primary regulator of defenses against chewing herbivores and necrotrophic pathogens.[12][13]

Herbivore feeding or tissue damage triggers the synthesis of jasmonic acid, which is then converted to its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile).[14] JA-Ile is perceived by its receptor, an F-box protein called COI1, which is part of an SCF E3 ubiquitin ligase complex.[15] In the presence of JA-Ile, the SCFCOI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[16] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes, including those involved in the biosynthesis of sesquiterpene lactones.[13][15]

Methodologies for Investigation

Investigating the defensive properties of 8-Epixanthatin requires a multi-step approach, from isolation and quantification to rigorous bioassays.

Protocol for Isolation and Quantification

-

Extraction: Air-dried and powdered leaves of Xanthium strumarium (100 g) are macerated with methanol (3 x 500 mL) at room temperature for 48 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on polarity.

-

Chromatographic Separation: The most active fraction (determined by preliminary screening) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are pooled and further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to yield pure 8-Epixanthatin.

-

Quantification: The concentration of 8-Epixanthatin in extracts can be quantified using an HPLC or GC-MS system calibrated with a pure standard. An internal standard should be used for accurate quantification.

Protocol for Antifungal Bioassay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 8-Epixanthatin against a phytopathogenic fungus (e.g., Fusarium oxysporum).

-

Fungal Culture: Grow the test fungus on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

-

Spore Suspension: Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

-

Microdilution Assay: In a sterile 96-well microplate, add 100 µL of Potato Dextrose Broth (PDB) to each well.

-

Serial Dilution: Add 100 µL of a stock solution of 8-Epixanthatin (e.g., 2000 µg/mL in DMSO, diluted in PDB) to the first well. Perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared spore suspension to each well.

-

Controls: Include a positive control (commercial fungicide, e.g., Amphotericin B), a negative control (PDB + spores + DMSO), and a sterility control (PDB only).

-

Incubation: Incubate the plate at 25°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of 8-Epixanthatin at which no visible fungal growth is observed.

Protocol for Insect Antifeedant Bioassay (Leaf Disk Choice Test)

This assay assesses the feeding deterrence of 8-Epixanthatin against a generalist herbivore (e.g., Spodoptera exigua, beet armyworm).

-

Insect Rearing: Rear larvae on an artificial diet in a controlled environment (e.g., 25°C, 16:8 L:D cycle). Use 3rd or 4th instar larvae that have been starved for 4-6 hours before the assay.

-

Leaf Disk Preparation: Using a cork borer, cut uniform leaf disks (e.g., 1 cm diameter) from a suitable host plant (e.g., cabbage or lettuce).

-

Treatment: Prepare several concentrations of 8-Epixanthatin in a suitable solvent (e.g., acetone). Apply 10 µL of a test solution evenly onto the surface of a leaf disk. Apply 10 µL of solvent only to a control disk. Allow the solvent to evaporate completely.

-

Assay Arena: Place one treated disk and one control disk on opposite sides of a moist filter paper in a Petri dish.

-

Experiment: Introduce one larva into the center of each Petri dish. Replicate the experiment at least 20 times.

-

Incubation: Keep the dishes in the dark at 25°C for 24 hours.

-

Data Collection: Measure the area of each disk consumed using an image analysis software (e.g., ImageJ).

-

Calculation: Calculate the Antifeedant Index (AFI) or Deterrence Coefficient (DC) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed on the control disk and T is the area consumed on the treated disk.

Implications for Drug Development

Natural products are a rich source of lead compounds for drug discovery. 8-Epixanthatin and other xanthanolides have demonstrated a range of promising bioactivities, most notably antitumor and antifungal effects.[1][4][17] Its defined chemical structure and potent biological activity make it an attractive scaffold for medicinal chemistry programs. The development of a total synthesis route for 8-Epixanthatin further enhances its potential, allowing for the creation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research may focus on elucidating its specific molecular targets to leverage its therapeutic potential, particularly in oncology and as a novel antifungal agent.

Conclusion

8-Epixanthatin is a significant secondary metabolite within the chemical defense framework of Xanthium species. While direct, quantitative evidence for its role against specific herbivores is still emerging, the broader context provided by its chemical class (sesquiterpene lactones) and source plant strongly supports its function as a potent anti-herbivore and antifungal agent. Its biosynthesis is well-defined, and its production is likely regulated by canonical plant defense signaling pathways like the jasmonic acid cascade. The detailed methodologies provided herein offer a framework for researchers to further probe its specific defensive functions and mechanisms of action. As a bioactive natural product with a synthetically accessible scaffold, 8-Epixanthatin holds considerable promise not only for understanding plant-environment interactions but also as a lead compound in the development of new pharmaceuticals.

References

- 1. Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-epi-Xanthatin | C15H18O3 | CID 11694445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Mode of action of the sesquiterpene lactone, tenulin, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpene lactone stereochemistry influences herbivore resistance and plant fitness in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bio-efficacy of Xanthium strumarium L. Essential Oil against Castor Semilooper, Achaea janata L. (Lepidoptera: Noctuidae) [arccjournals.com]

- 12. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Unraveling the Tubulin-Binding Properties of 8-Epixanthatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a natural sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its predicted interaction with tubulin, a critical protein in cell division. Computational studies have identified 8-Epixanthatin as a potential microtubule-destabilizing agent that likely binds to the colchicine-binding site on the β-tubulin subunit. This interaction is predicted to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of the tubulin-binding properties of 8-Epixanthatin, drawing from available computational and limited experimental data. It aims to serve as a foundational resource for researchers engaged in the study of novel microtubule-targeting agents and the development of new cancer therapeutics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer drugs.[3][4] These drugs, known as microtubule-targeting agents (MTAs), are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents.[1] 8-Epixanthatin falls into the latter category, showing promise as a potential inhibitor of microtubule polymerization.

Predicted Mechanism of Action: Binding to the Colchicine Site

Computational modeling has been instrumental in elucidating the likely mechanism of action of 8-Epixanthatin. Molecular docking and molecular dynamics simulations suggest that 8-Epixanthatin, along with its isomer xanthatin, exhibits a strong affinity for the colchicine-binding site on β-tubulin.[5][6] This binding is predicted to prevent the conformational changes in the tubulin dimer that are necessary for microtubule polymerization, thereby leading to microtubule destabilization.[5][6]

The colchicine-binding site is a well-characterized pocket on tubulin that is targeted by a variety of microtubule-destabilizing agents.[4] By occupying this site, 8-Epixanthatin is thought to introduce a wedge between tubulin dimers, sterically hindering the head-to-tail association required for protofilament elongation.

Quantitative Data

While extensive experimental validation is still required, preliminary computational studies provide some insight into the potential binding affinity. However, it is crucial to note the absence of experimentally determined quantitative data such as binding affinities (Kd) and IC50 values for tubulin polymerization inhibition in the current literature.

Table 1: Computationally Predicted Binding Characteristics

| Compound | Predicted Binding Site | Predicted Interaction Type | Reference |

|---|---|---|---|

| 8-Epixanthatin | Colchicine-binding site on β-tubulin | Non-covalent | [5][6] |

| Xanthatin | Colchicine-binding site on β-tubulin | Non-covalent |[5][6] |

Experimental Protocols

Detailed experimental protocols for quantifying the tubulin-binding properties of 8-Epixanthatin are not yet established in the literature. However, based on standard methodologies for characterizing microtubule-targeting agents, the following experimental workflows are proposed.

Tubulin Polymerization Assay

This assay is fundamental to determining the effect of a compound on the rate and extent of tubulin assembly.

References

- 1. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells | MDPI [mdpi.com]

- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 4. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Reactive Oxygen Species Generation by 8-Epixanthatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a natural sesquiterpene lactone, has emerged as a compound of significant interest in oncology research due to its pro-apoptotic and anti-proliferative effects on cancer cells. A growing body of evidence indicates that a core mechanism of its action involves the generation of intracellular reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to 8-Epixanthatin-induced ROS generation and its downstream consequences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Reactive oxygen species are highly reactive chemical molecules derived from oxygen. While essential in low concentrations for various physiological processes, an excess of ROS can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis). The targeted induction of ROS in cancer cells is a promising therapeutic strategy. 8-Epixanthatin (EXT) has been identified as a potent inducer of ROS, leading to the inhibition of critical cancer survival pathways and the activation of apoptotic cascades. This document serves as a technical resource for understanding and investigating the role of ROS in the anticancer activity of 8-Epixanthatin.

Core Mechanism: ROS-Mediated Inhibition of STAT3 Signaling

The primary mechanism by which 8-Epixanthatin exerts its anticancer effects is through the generation of ROS, which in turn inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

8-Epixanthatin treatment of cancer cells, particularly the DU145 prostate carcinoma cell line, leads to a significant increase in intracellular ROS levels. This elevation in ROS is critical for the downregulation of phosphorylated STAT3 at the tyrosine 705 residue (p-STAT3-Y705).[1][2] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity. The crucial role of ROS in this process is demonstrated by the fact that pretreatment with antioxidants, such as N-acetyl-L-cysteine (NAC), can rescue the 8-Epixanthatin-induced decrease in p-STAT3-Y705.[1]

Quantitative Data on the Effects of 8-Epixanthatin

The following tables summarize the key quantitative findings from studies on the effects of 8-Epixanthatin on DU145 prostate cancer cells.

Table 1: Inhibitory Concentrations of 8-Epixanthatin

| Parameter | Cell Line | Value | Reference |

| IC50 for p-STAT3-Y705 Inhibition | DU145 | 3.2 µM | [1][3] |

| GI50 for Cell Proliferation Inhibition | DU145 | 6 µM | [1][2] |

Table 2: Effects of 8-Epixanthatin on STAT3 Target Genes and Apoptosis Markers

| Molecular Target | Effect | Notes | Reference |

| Cyclin A | Decreased expression | STAT3 target gene involved in cell cycle progression. | [1][2] |

| Cyclin D1 | Decreased expression | STAT3 target gene involved in cell cycle progression. | [1][2] |

| BCL-2 | Decreased expression | Anti-apoptotic STAT3 target gene. | [1][2] |

| PARP | Cleavage induced | A hallmark of apoptosis. | [1][2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-Epixanthatin-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by 8-Epixanthatin.

References

Initial Screening of 8-Epixanthatin for Antiprotozoal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the initial in vitro screening of 8-Epixanthatin, a sesquiterpene lactone, for its potential antiprotozoal activity. Due to the limited publicly available data on 8-Epixanthatin, this guide leverages findings from its closely related isomer, xanthatin, to propose a robust screening cascade. The methodologies and data presentation formats are designed to provide a foundational understanding for researchers initiating drug discovery programs against parasitic protozoa.

Introduction

Protozoal infections, such as leishmaniasis, trypanosomiasis, and malaria, continue to pose a significant global health burden. The emergence of drug resistance and the toxicity of existing therapies necessitate the discovery of novel and effective antiprotozoal agents. Natural products, with their vast structural diversity, represent a promising reservoir for new drug leads. Xanthatin, a sesquiterpene lactone isolated from Xanthium strumarium, has demonstrated notable activity against Trypanosoma brucei brucei and Leishmania major.[1][2][3] This guide focuses on the initial screening of its stereoisomer, 8-Epixanthatin, to evaluate its potential as a broad-spectrum antiprotozoal compound.

The proposed screening cascade involves evaluating the compound's efficacy against a panel of representative protozoan parasites and assessing its cytotoxicity to determine a preliminary therapeutic window.

Quantitative Data Summary

The following tables summarize the reported antiprotozoal and cytotoxic activities of xanthatin , which serves as a benchmark for the proposed screening of 8-Epixanthatin.

Table 1: Antiprotozoal Activity of Xanthatin

| Protozoan Species | Stage | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Trypanosoma brucei brucei | Bloodstream form | 2.63 | - | - |

| Leishmania major | Amastigote | 0.75 | - | - |

Table 2: Cytotoxicity and Selectivity Index of Xanthatin

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI)* |

| HL-60 (human leukemia) | 52.6 | 20 (against T. b. brucei) |

| J774 (macrophage) | 0.75 | 1 (against L. major amastigotes) |

*Selectivity Index (SI) is calculated as the ratio of the IC50 value for the mammalian cell line to the IC50 value for the protozoan parasite.

Experimental Protocols

Detailed methodologies for the key experiments in the initial screening of 8-Epixanthatin are provided below.

3.1.1. Anti-trypanosomal Activity Assay (Trypanosoma brucei brucei)

This protocol is adapted from methods used to assess the inhibition of bloodstream forms of Trypanosoma brucei brucei.[2]

-

Parasite Culture: Bloodstream forms of T. b. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Preparation: The assay is performed in 96-well microtiter plates. 8-Epixanthatin is serially diluted in the culture medium.

-

Incubation: Parasites are seeded at a density of 2 x 10^5 cells/mL in each well containing the test compound and incubated for 72 hours.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for an additional 4-6 hours. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

3.1.2. Anti-leishmanial Activity Assay (Leishmania major)

This protocol assesses the activity against the intracellular amastigote stage of Leishmania major.[3]

-

Host Cell Culture: J774 macrophage cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

-

Infection: Macrophages are seeded in 96-well plates and infected with stationary phase promastigotes of L. major at a parasite-to-cell ratio of 10:1. After 24 hours, non-internalized promastigotes are removed by washing.

-

Treatment: Infected macrophages are treated with serial dilutions of 8-Epixanthatin and incubated for 72 hours.

-

Quantification: The plates are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.

-